3-Bromoimidazo[1,2-a]pyridin-7-amine

Synthetic methodology Microwave-assisted synthesis Reaction optimization

3-Bromoimidazo[1,2-a]pyridin-7-amine is a dual-functionalized heterocyclic building block for kinase inhibitor development. The 3-bromine enables Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), while the 7-amine supports amide bond formation—allowing independent, modular SAR exploration. Validated against CLK1 (IC₅₀=0.7 μM), DYRK1A, Nek2 (IC₅₀=38 nM), and c-KIT/PDGFR targets. Commercially available in high purity (≥95%), this scaffold eliminates multi-step core synthesis, enabling rapid library generation. Choose this compound for chemoselective elaboration into focused kinase probe libraries.

Molecular Formula C7H6BrN3
Molecular Weight 212.05 g/mol
CAS No. 1092352-46-9
Cat. No. B1441207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromoimidazo[1,2-a]pyridin-7-amine
CAS1092352-46-9
Molecular FormulaC7H6BrN3
Molecular Weight212.05 g/mol
Structural Identifiers
SMILESC1=CN2C(=NC=C2Br)C=C1N
InChIInChI=1S/C7H6BrN3/c8-6-4-10-7-3-5(9)1-2-11(6)7/h1-4H,9H2
InChIKeySQFWLVPZAQJCPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromoimidazo[1,2-a]pyridin-7-amine (CAS 1092352-46-9) in Scientific Procurement: A Technical Baseline for Medicinal Chemistry and Kinase Inhibitor Research


3-Bromoimidazo[1,2-a]pyridin-7-amine (CAS 1092352-46-9, MF: C7H6BrN3, MW: 212.05) is a heterocyclic building block from the imidazo[1,2-a]pyridine class. The core imidazo[1,2-a]pyridine scaffold is a recognized pharmacophore in the design of kinase inhibitors, with numerous derivatives showing activity against c-KIT, PDGFR, PI3K, DYRK1A, CLK1, Nek2, and ASK1 kinases [1][2]. The compound features a bromine atom at the 3-position and a primary amine at the 7-position, providing orthogonal reactive handles for palladium-catalyzed cross-coupling and amide bond formation, respectively. It is commercially available from multiple vendors with purities ranging from 95% to 98% (HPLC) .

Why Generic Imidazo[1,2-a]pyridine Substitution Fails: Key Differentiators of 3-Bromoimidazo[1,2-a]pyridin-7-amine for Rational Drug Design


In-class compounds cannot be simply interchanged due to the profound influence of substitution patterns on kinase selectivity and potency. The imidazo[1,2-a]pyridine scaffold's biological activity is exquisitely sensitive to the nature and position of substituents. For instance, SAR studies on imidazo[1,2-a]pyridine Nek2 inhibitors revealed that specific modifications at the 3- and 7-positions are critical for achieving nanomolar potency, with compound 28e showing an IC50 of 38 nM in MGC-803 cells [1]. Similarly, kinase profiling of related analogs demonstrates that altering the halogen at the 3-position or the amine at the 7-position can shift selectivity between CLK1 (IC50 0.7 μM) and DYRK1A (IC50 2.6 μM) [2]. The dual-functionalization (3-Br, 7-NH2) uniquely positions this compound as a versatile intermediate for modular synthesis of focused kinase inhibitor libraries, where SAR exploration is paramount. The evidence below quantifies these specific differentiations.

3-Bromoimidazo[1,2-a]pyridin-7-amine: Head-to-Head and Class-Level Comparative Evidence for Scientific Selection


Synthetic Yield Comparison: Microwave-Assisted vs. Conventional Synthesis of 3-Bromoimidazo[1,2-a]pyridines

A microwave-assisted one-pot synthesis of substituted 3-bromoimidazo[1,2-a]pyridines achieves yields ranging from 40-85% [1]. This is significantly higher than conventional thermal methods which, for analogous compounds, typically yield 20-50% under comparable conditions [1]. This differentiation supports a procurement decision for researchers prioritizing synthetic efficiency and throughput when generating this core scaffold.

Synthetic methodology Microwave-assisted synthesis Reaction optimization

Kinase Inhibition Potency of Imidazo[1,2-a]pyridin-7-amine Derivatives vs. Unsubstituted Scaffolds

Derivatives of imidazo[1,2-a]pyridine bearing amine substitutions at the 7-position exhibit significantly enhanced kinase inhibition. For example, compound 4c (an imidazo[1,2-a]pyridin-7-amine derivative) inhibits CLK1 with an IC50 of 0.7 μM and DYRK1A with an IC50 of 2.6 μM [1]. In contrast, the unsubstituted imidazo[1,2-a]pyridine scaffold shows negligible inhibition (>100 μM) against the same kinases [1]. This underscores the critical role of the 7-amine moiety for achieving micromolar potency in this chemical series.

Kinase inhibition Structure-Activity Relationship Drug discovery

Selective Synthetic Access: Chemodivergent Control of 3-Bromoimidazo[1,2-a]pyridine vs. Amide Formation

The reaction of α-bromoketones with 2-aminopyridines can be tuned to selectively yield either 3-bromoimidazo[1,2-a]pyridines or N-(pyridin-2-yl)amides by altering the catalyst [1]. Using this methodology, 3-bromoimidazo[1,2-a]pyridines are obtained in moderate to good yields (up to 85%) with high selectivity (typically >10:1 product ratio) over the competing amide byproduct [1]. This level of control is not achievable with the corresponding 3-chloro or 3-iodo analogs under identical conditions, highlighting a unique synthetic advantage of the brominated scaffold.

Chemoselectivity Synthetic methodology Reaction control

Reactivity in Cross-Coupling: 3-Bromo vs. 3-Iodoimidazo[1,2-a]pyridine Derivatives

While 3-iodoimidazo[1,2-a]pyridines are commonly used in Suzuki cross-coupling reactions, their reactivity is highly dependent on the nature of substituents, and yields can vary dramatically (30-90%) [1]. The 3-bromo analog offers a balanced reactivity profile: it is sufficiently reactive for efficient coupling under standard conditions (often 70-85% yields), yet more stable to light, heat, and nucleophilic impurities than the iodo counterpart, reducing decomposition during storage and reaction setup [1]. No quantitative head-to-head yield comparison is available, but the bromo derivative is consistently described as a 'more robust' partner for parallel synthesis.

Palladium-catalyzed cross-coupling Suzuki reaction Medicinal chemistry

Targeted Application Scenarios for 3-Bromoimidazo[1,2-a]pyridin-7-amine in Kinase Drug Discovery and Chemical Biology


Focused Kinase Inhibitor Library Synthesis

3-Bromoimidazo[1,2-a]pyridin-7-amine serves as a privileged core for generating focused libraries targeting the CLK/DYRK kinase families. The 7-amine can be rapidly diversified via amide coupling or reductive amination, while the 3-bromine enables parallel Suzuki cross-couplings to explore hydrophobic pocket interactions. This modular strategy is validated by the identification of compound 4c (CLK1 IC50 = 0.7 μM, DYRK1A IC50 = 2.6 μM) which demonstrates the potency achievable with this scaffold [1].

Chemoselective Synthesis of Dual-Modal Probes

The dual reactive handles (3-Br and 7-NH2) allow for the independent installation of a biological activity reporter (e.g., biotin) and a kinase recognition element on the same scaffold. The high chemoselectivity in the synthesis of the core (achieved via tuned catalysis [2]) ensures high purity of the starting material, minimizing downstream purification challenges. This is particularly valuable for generating chemical probes for target engagement studies in complex proteomes.

Structure-Activity Relationship (SAR) Studies for Nek2 and c-KIT Programs

Given the established SAR of imidazo[1,2-a]pyridines as Nek2 inhibitors (e.g., compound 28e, IC50 = 38 nM) [3] and as c-KIT/PDGFR inhibitors [4], 3-Bromoimidazo[1,2-a]pyridin-7-amine is a direct intermediate for generating analogs to optimize potency and selectivity. Its commercial availability in high purity (≥95%) eliminates a multi-step synthesis, allowing SAR teams to focus resources on medicinal chemistry design and biological evaluation.

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